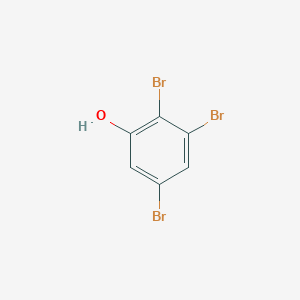

2,3,5-tribromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDJCHZVXDLVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Modifications of Tribromophenols

Established Synthetic Methodologies for Bromophenols

The methodologies for synthesizing bromophenols are well-established in organic chemistry, primarily relying on the high reactivity of the phenol (B47542) ring towards electrophiles. However, controlling the regioselectivity of these reactions is paramount for the synthesis of specific isomers.

Electrophilic aromatic substitution is the cornerstone of phenol halogenation. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lscollege.ac.inwikipedia.org This activation is strongest at the ortho and para positions (carbons 2, 4, and 6).

When phenol is treated with an excess of bromine, typically as bromine water, the reaction proceeds rapidly to form a white precipitate of 2,4,6-tribromophenol (B41969). youtube.comwikipedia.org This reaction is often instantaneous and occurs without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic compounds like benzene (B151609). quora.com The strong activation by the hydroxyl group and the ortho, para-directing nature of both the hydroxyl group and the subsequently added bromine atoms facilitate polysubstitution at all available activated sites.

Due to this high reactivity, the direct synthesis of 2,3,5-tribromophenol via electrophilic bromination of phenol is not feasible. Such a substitution pattern requires a more nuanced, multi-step approach to override the inherent directing effects of the hydroxyl group.

Table 1: Outcome of Direct Bromination of Phenol

| Reactant | Reagent/Conditions | Major Product |

| Phenol | Excess Bromine Water (Br₂) | 2,4,6-Tribromophenol |

To synthesize a specific isomer like 2,3,5-tribromophenol, a stepwise strategy is necessary, often beginning with a precursor that directs incoming substituents to the desired positions. A plausible route involves the synthesis of a correctly substituted aniline (B41778), which can later be converted to the target phenol.

A potential synthetic pathway to 2,3,5-tribromophenol would involve the preparation of 2,3,5-tribromoaniline (B14756371) as a key intermediate. The synthesis of this aniline precursor itself is a multi-step process. For instance, one could start from 1,2,5-tribromo-3-nitro-benzene. chemicalbook.com The nitro group in this starting material can be reduced to an amino group, yielding 2,3,5-tribromoaniline. The reduction of aromatic nitro compounds is a standard transformation, often accomplished using reagents like tin (Sn) in the presence of hydrochloric acid (HCl). quora.com

This stepwise approach, by building the substitution pattern on a different precursor (a nitrobenzene (B124822) derivative) and then converting the functional group, allows for the creation of substitution patterns that are inaccessible through direct electrophilic substitution on phenol itself.

The conversion of an amino group on an aromatic ring to a hydroxyl group is a critical transformation in the synthesis of phenols from anilines and is a key alternative to direct substitution on a phenol ring. This is most commonly achieved through the Sandmeyer reaction . lscollege.ac.inwikipedia.orgorganic-chemistry.org

The process involves two main stages:

Diazotization : The primary aromatic amine (e.g., 2,3,5-tribromoaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). byjus.com This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Hydrolysis : The resulting aryl diazonium salt is then heated in an aqueous solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group from the water, releasing nitrogen gas and forming the desired phenol. lscollege.ac.inwikipedia.org For the synthesis of phenols, this step is often carried out by warming the aqueous solution of the diazonium salt, sometimes in the presence of copper(I) oxide or copper(II) nitrate (B79036) to facilitate the reaction. wikipedia.org

This sequence provides a reliable method to introduce a hydroxyl group onto a pre-brominated aromatic ring, making it the most logical final step in the synthesis of 2,3,5-tribromophenol from its corresponding aniline.

Other halogen exchange reactions, such as the Finkelstein reaction, typically involve the exchange of one halogen for another and are less relevant for the direct synthesis of bromophenols unless used on a precursor molecule. nih.gov

Advanced Synthesis Techniques for Mechanistic Elucidation

To understand the intricate details of chemical reactions, such as reaction pathways, rates, and degradation mechanisms, chemists often employ advanced synthesis techniques to create labeled compounds.

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. For organic molecules, stable isotopes like Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) are commonly used. fas.org

The synthesis of a specifically labeled compound like ¹³C₆-2,3,5-tribromophenol would require starting the entire multi-step synthetic sequence with a labeled precursor. For a fully carbon-labeled (¹³C₆) final product, the synthesis would need to commence with ¹³C₆-benzene. From this starting point, the multi-step sequence of nitration, bromination, reduction, and the Sandmeyer reaction would be carried out to produce the final labeled phenol.

Alternative modern approaches allow for the incorporation of a single ¹³C atom into a phenol ring through methods like a [5+1] cyclization, where a five-carbon chain reacts with a ¹³C-labeled one-carbon source. rsc.org While this provides site-specific labeling, uniformly labeling all six carbons necessitates starting with a fully labeled benzene ring.

Table 2: General Approach for Synthesis of ¹³C₆-Labeled 2,3,5-Tribromophenol

| Labeled Precursor | Key Synthetic Transformations | Final Labeled Product |

| ¹³C₆-Benzene | Nitration → Bromination → Reduction → Diazotization → Hydrolysis | ¹³C₆-2,3,5-Tribromophenol |

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and kinetics. fas.org By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the pathways through which the reaction proceeds.

For instance, if ¹³C₆-2,3,5-tribromophenol were subjected to a degradation process (e.g., metabolic, photochemical, or oxidative), the resulting smaller molecules could be analyzed using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence and location of the ¹³C label in these degradation products would provide definitive evidence of how the carbon skeleton of the original molecule breaks apart.

Furthermore, isotopic labeling is crucial for kinetic isotope effect (KIE) studies. In a KIE study, the rate of a reaction is compared between a normal compound and its isotopically substituted counterpart. A difference in reaction rates indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. This provides powerful insight into the transition state of the reaction, helping to elucidate the mechanism at a very detailed level. For example, studying the debromination of a specifically labeled tribromophenol could reveal the precise mechanism of that C-Br bond cleavage.

Derivatization Strategies for Analytical and Research Applications

For analytical and research purposes, the direct analysis of bromophenols like 2,3,5-tribromophenol can be challenging due to their polarity and, in the context of gas chromatography (GC), their limited volatility. Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for a given analytical technique. This process is essential for reducing polarity, increasing thermal stability, and enhancing volatility and detectability. mdpi.com Strategies such as silylation, acetylation, and other functionalizations are employed to improve chromatographic separation and detection sensitivity. nih.govresearchgate.net

Silylation is a common and effective derivatization technique used to prepare polar analytes, including phenols, for gas chromatography analysis. phenomenex.com The fundamental principle involves the replacement of the active hydrogen in the hydroxyl (-OH) group of the phenol with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.comphenomenex.com This substitution significantly reduces the molecule's polarity and boiling point, thereby increasing its volatility and making it amenable to GC analysis. phenomenex.com The resulting TMS derivatives are more thermally stable and can be analyzed on a wider range of GC stationary phases. phenomenex.com

Several silylating reagents are available, with varying strengths and specificities. For phenols, common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govbrjac.com.brresearchgate.net In a comprehensive study on the analysis of 19 different bromophenol congeners, two silylation reagents, N,O-bis(trimethylsilyl)trifluoroacetamide and N-methyl-N-(trimethylsilyl)trifluoroacetamide, were investigated to optimize detection by gas chromatography-mass spectrometry (GC-MS). nih.gov The choice of reagent can be critical, and catalysts such as trimethylchlorosilane (TMCS) may be added to improve the derivatization of sterically hindered groups. phenomenex.com

The derivatization reaction conditions, such as temperature and the use of a catalyst, are optimized to ensure complete conversion. For instance, a method for analyzing hormones and UV filters involved using MSTFA as the silylating agent with pyridine (B92270) as a catalyst, with the reaction proceeding at 80°C for one hour. brjac.com.br

| Silylating Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenols, Alcohols, Carboxylic Acids, Amines | A powerful silylating agent widely used for derivatizing bromophenols for GC-MS analysis. nih.govresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Phenols, Alcohols, Amines | Another strong silylating agent evaluated for bromophenol analysis; produces a neutral and volatile byproduct. nih.govphenomenex.combrjac.com.br |

| N-trimethylsilylimidazole | TMSI | Hydroxyl Groups, Carboxylic Acids, Phenols | A common reagent effective for targeting hydroxyl groups. phenomenex.com |

| Trimethylchlorosilane | TMCS | Used as a catalyst | Often added with other reagents like BSTFA to enhance the derivatization of sterically hindered groups. phenomenex.comnih.gov |

Acetylation is another highly effective derivatization strategy for phenols, involving the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride (B1165640), to form an ester. This modification masks the polar hydroxyl group, leading to derivatives that are less polar and more volatile, thereby enhancing their performance in chromatographic systems, particularly GC-MS. nih.gov

Research has demonstrated that acetylation can offer superior results compared to other derivatization methods for the analysis of bromophenols. In a comparative study involving silylation, alkylation, and acetylation for 19 bromophenol congeners, derivatization with acetic anhydride achieved the best outcomes. nih.gov The acetylated derivatives exhibited optimal chromatographic separation, sensitivity, and linearity. nih.gov This method significantly enhanced the sensitivity of GC-MS analysis for bromophenols. acs.org The improved performance is reflected in the low detection limits and high correlation coefficients achieved for the target compounds. nih.gov

| Parameter | Result After Acetylation Derivatization | Significance |

|---|---|---|

| Reagent | Acetic Anhydride | A common and effective reagent for converting phenols to their corresponding acetate (B1210297) esters. nih.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Acetylation makes bromophenols more suitable for GC analysis by increasing volatility and thermal stability. nih.gov |

| Detection Limits | 0.39–1.26 pg | Demonstrates the high sensitivity achieved for 19 bromophenol congeners after derivatization. nih.gov |

| Linearity (Correlation Coefficients) | 0.9948–0.9999 | Indicates a strong linear relationship between concentration and response over the range of 0.5–250 ng mL⁻¹, essential for accurate quantification. nih.gov |

| Overall Performance | Optimal chromatographic separation and sensitivity | Acetylation was found to be the superior method compared to silylation and alkylation in a comprehensive study. nih.gov |

Beyond silylation and acetylation, which primarily aim to improve volatility for GC analysis, other functionalization reactions are employed to tag the analyte for specific detection methods or to aid in structural characterization. These strategies are particularly useful for liquid chromatography (LC) applications.

Alkylation: Similar to the other methods, alkylation replaces the acidic proton of the hydroxyl group. In the analysis of bromophenols, alkylation reagents such as methyl iodide and trimethylsilyldiazomethane (B103560) have been investigated alongside silylation and acetylation agents. nih.gov

Derivatization for Fluorescence Detection: For enhanced sensitivity in High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a fluorescent tag to the molecule. A method was developed using 10-methylacridone-2-sulfonyl chloride (MASC) as a pre-column derivatizing reagent for determining bromophenols in seafood. acs.orgresearchgate.net This was the first reported use of derivatization to enhance the HPLC-fluorescence sensitivity for bromophenols, resulting in significantly improved quantification limits. acs.orgresearchgate.net

Derivatization for Element-Selective Detection: Another advanced strategy involves introducing a specific element into the molecule to enable detection by element-selective techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). For example, p-bromophenacyl bromide (p-BPB) has been used as a derivatization reagent for pharmaceuticals containing carboxyl and phenolic hydroxyl groups. rsc.org This reaction introduces a bromine atom, allowing for highly selective detection and quantification based on the bromine signal using LC-ICP-MS/MS. rsc.org This approach provides excellent accuracy and precision for quantitative analysis in complex matrices like human plasma. rsc.org

| Reaction Type | Reagent Example | Purpose | Target Analytical Technique |

|---|---|---|---|

| Alkylation | Methyl Iodide | Increase volatility and improve chromatographic performance. nih.gov | GC-MS |

| Fluorescent Tagging | 10-methylacridone-2-sulfonyl chloride (MASC) | Enhance detection sensitivity by introducing a fluorophore. acs.orgresearchgate.net | HPLC with Fluorescence Detection (HPLC-FLD) |

| Elemental Tagging | p-bromophenacyl bromide (p-BPB) | Introduce a specific element (Br) for highly selective detection. rsc.org | Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS/MS) |

Environmental Presence and Distribution Dynamics of Tribromophenols

Natural Biogenic Production and Excretion Pathways

Tribromophenols, particularly the isomer 2,4,6-tribromophenol (B41969) (TBP), are well-documented as natural secondary metabolites produced by a variety of marine organisms. nih.gov This biogenic production is a significant source of bromophenols found in the marine environment. These compounds have been identified in marine algae (red, green, and brown), sponges, ascidians, mussels, and polychaetes. nih.gov

Marine algae are considered primary producers of these compounds. core.ac.uk The widespread occurrence of bromophenols in marine algae suggests they are a source of these compounds in fish that have a diet based on ocean plants. nih.gov For instance, studies have confirmed the presence of 2,4,6-TBP in various species of red, green, and brown algae. nih.gov

Polychaetes (marine worms) are another significant source of naturally occurring tribromophenols. nih.govresearchgate.net Research on species from eastern Australia revealed that 2,4,6-TBP was present in all polychaetes and bryozoans analyzed, often in the highest concentrations compared to other bromophenols. nih.gov The concentration of these compounds varies widely among species, with some polychaetes collected from muddy environments showing particularly high levels. nih.gov The accumulation of bromophenols in the gut of fish supports the theory that these compounds are derived from dietary sources like polychaetes and algae. acs.org

The table below details the concentration of 2,4,6-tribromophenol found in various marine organisms.

| Marine Organism Category | Species/Type | Concentration of 2,4,6-tribromophenol (ng/g wet weight) | Location/Context |

|---|---|---|---|

| Polychaetes | Australonuphis teres | Part of total bromophenol content of 58 ng/g | Eastern Australia |

| Polychaetes | Barantolla lepte | Part of total bromophenol content up to 8.3 million ng/g | Eastern Australia |

| Fish (Whole Gut) | 10 species analyzed | <0.05 to 170 ng/g | Eastern Coast of Australia nih.gov |

| Fish (Carcass) | 10 species analyzed | <0.05 to 3.4 ng/g | Eastern Coast of Australia nih.gov |

| Crustaceans | Various | Not detected to 18.9 ng/g | Marine environments nih.gov |

| Molluscs | Various | 0.9 to 2.1 ng/g | Marine environments nih.gov |

The biosynthesis of tribromophenols in marine organisms is facilitated by specific enzymatic processes. The key enzymes involved are bromoperoxidases, which catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide, leading to the formation of a reactive bromine species that can then brominate organic substrates like phenol (B47542). nih.gov This enzymatic coupling is a crucial step in the natural formation of various brominated compounds. For example, research has described the enzymatic coupling of 2,4,6-tribromophenol to form more complex molecules like tetrabromodibenzo-p-dioxin in certain marine organisms. researchgate.net

In addition to bromoperoxidases, other enzymes such as laccase may also be involved in the biosynthesis of bromophenols. nih.gov Artificial enzymes have also been developed that mimic the function of natural peroxidases, demonstrating the ability to catalyze the selective oxidation of halophenols. mdpi.com Studies using peroxidase extracted from bitter gourd have shown its effectiveness in oxidizing and removing p-bromophenol from water, illustrating the general capability of peroxidases to act on brominated phenols. researchgate.net

Anthropogenic Sources and Release Mechanisms

Beyond its natural origins, 2,4,6-tribromophenol is a significant industrial chemical. core.ac.uk Its primary anthropogenic use is as a chemical intermediate in the synthesis of other brominated flame retardants (BFRs), such as brominated epoxy resins. nih.govwikipedia.org The global production of BFRs is substantial, indicating a large-scale industrial demand for TBP as a precursor. tandfonline.com

Furthermore, 2,4,6-TBP is utilized directly in some applications. It is used as a fungicide and a wood preservative. nih.govwikipedia.org When used for these purposes, it is often reacted with sodium hydroxide to form its sodium salt. wikipedia.org It has also been employed as a pesticide in the agricultural industry. nbinno.com The National Occupational Exposure Survey conducted between 1981 and 1983 estimated that over 1,400 workers in the U.S. were potentially exposed to TBP in the workplace, highlighting its presence in industrial settings. nih.gov

Tribromophenols are not only produced intentionally but are also formed as degradation byproducts of more complex brominated compounds. This represents a significant indirect source of TBP in the environment. nih.gov

One major precursor is Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants. wikipedia.org Experimental systems designed to degrade TBBPA have resulted in the formation of TBP. researchgate.net Although TBBPA can be reductively dehalogenated to bisphenol A (BPA) in anaerobic environments, other degradation pathways can lead to the formation of tribromophenol. nih.gov

Another source is the degradation of "Polymeric FR," a butadiene styrene brominated copolymer used as a substitute for other flame retardants like hexabromocyclodecane. researchgate.netnih.gov Studies have shown that exposing Polymeric FR to UV irradiation and heat leads to its breakdown, producing a variety of degradation products, including 2,4,6-tribromophenol. researchgate.netnih.govacs.org Similarly, the thermal decomposition of other BFRs, such as tetrabromobisphenol A diallyl ether, can also release bromophenols into the environment. cetjournal.it

The production and use of tribromophenols and related BFRs lead to their release into the environment through various industrial waste streams. nih.gov Manufacturing facilities that produce or use 2,4,6-TBP can discharge waste containing the compound into aquatic and terrestrial environments. tandfonline.com

Effluent from wastewater treatment plants is a notable release scenario. For example, samples from treatment plants in Maryland where bromine chloride was used for disinfection showed 2,4,6-TBP concentrations ranging from 100 to 2,400 parts per trillion (ppt). nih.gov Even untreated effluent contained TBP, albeit at lower concentrations. nih.gov A study in the industrialized Gulf of Fos in the Mediterranean Sea also pointed to industrial chlorination discharges as a predominant source of 2,4,6-TBP in marine waters. researchgate.net Additionally, various phenolic compounds are found in industrial wastewater from sources like resin production, which can be challenging to treat. epa.govmdpi.com

The table below summarizes reported concentrations of 2,4,6-tribromophenol in industrial discharge water.

| Source of Discharge | Location | Concentration of 2,4,6-tribromophenol |

|---|---|---|

| Wastewater Treatment Plant (Bromine Chloride Disinfection) | Sykesville, MD | 100 to 2,400 ng/L nih.gov |

| Wastewater Treatment Plant (Untreated Effluent) | Sykesville, MD | 10 to 12 ng/L nih.gov |

| Freshwater-Cooled Power Plant (Filtered Discharge Water) | Redondo Beach, CA | 20 to 150 ng/L nih.gov |

| Freshwater-Cooled Power Plant (Suspended Matter) | Redondo Beach, CA | 0.05 to 9.6 ng/L nih.gov |

Environmental Compartmentalization and Transport Studies

Comprehensive studies focused on the environmental compartmentalization and transport of 2,3,5-tribromophenol have not been identified. This includes a lack of specific research into how this compound distributes within and moves between different environmental spheres.

There is no available research that applies distribution models, such as fugacity models, to predict the partitioning of 2,3,5-tribromophenol in abiotic matrices. Fugacity models are crucial tools for estimating the likely environmental compartments (air, water, soil, sediment) where a chemical will predominantly reside based on its physicochemical properties. The absence of such modeling studies for 2,3,5-tribromophenol means its expected distribution pattern in the environment remains uncharacterized.

Specific studies detailing the inter-compartment transport and migration pathways of 2,3,5-tribromophenol are not present in the current body of scientific literature. Understanding these pathways is essential for predicting the movement of a contaminant from its source to other environmental areas, and ultimately to potential receptors. Without this information, the mobility and long-range transport potential of 2,3,5-tribromophenol cannot be assessed.

There is a significant gap in data regarding the measured concentrations of 2,3,5-tribromophenol in various environmental media and biota. While its isomer, 2,4,6-tribromophenol, is widely detected and reported in air, water, soil, sediment, and a range of living organisms, specific monitoring data for the 2,3,5-isomer is not available. This lack of occurrence data prevents an assessment of the actual environmental burden and potential exposure risks associated with this specific compound.

Environmental Transformation and Degradation Mechanisms of Tribromophenols

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For tribromophenols, these pathways primarily include reactions initiated by light (photolysis), heat (thermal degradation), and water (hydrolysis).

Photolysis, or photodegradation, is a major transformation pathway for many organic pollutants in the environment. It involves the breakdown of chemical compounds by photons, particularly from sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation.

Aqueous Phase: In aquatic environments, the phototransformation of 2,4,6-tribromophenol (B41969) has been shown to follow pseudo-first-order kinetics. nih.gov The degradation rate is influenced by several environmental factors. Studies indicate that hydrodebromination—the replacement of a bromine atom with a hydrogen atom—is a primary transformation mechanism. nih.gov This process leads to the formation of lesser-brominated phenols and other products. For instance, the irradiation of 2,4,6-TBP in aqueous solutions has been found to yield dihydroxylated dibromobenzene compounds as predominant products. nih.gov Photodimerization, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs), has also been identified as a possible reaction pathway. nih.gov

Atmospheric Phase: Data on the direct photolysis of tribromophenols in the atmospheric phase is scarce. Generally, for a compound to undergo direct photolysis in the atmosphere, it must have a significant vapor pressure and absorb light in the solar spectrum that reaches the troposphere (>290 nm). While phenolic compounds are known to undergo gas-phase photolysis, specific kinetic data and transformation products for 2,3,5-tribromophenol or other isomers in the atmosphere are not well-documented in existing literature. rsc.orgnoaa.gov

Indirect photolysis involves the degradation of a compound by reactive species that are themselves formed when other substances, known as photosensitizers, absorb sunlight. In natural waters, common photosensitizers include chromophoric dissolved organic matter (CDOM), nitrate (B79036), and nitrite (B80452) ions. researchgate.net These substances produce highly reactive transient species such as hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals.

Research on 2,4,6-tribromophenol demonstrates the importance of indirect photochemical pathways. The transformation rate of 2,4,6-TBP in water has been observed to increase in the presence of ferric ions (Fe³⁺) and nitrite ions (NO₂⁻), indicating that these species contribute to its degradation. nih.gov While direct photolysis plays a significant role, photosensitized reactions can accelerate the transformation of tribromophenols, particularly in complex aquatic systems rich in dissolved organic matter and other sensitizers. researchgate.netnih.gov

Tribromophenols can be formed in the environment through the degradation of other, more complex brominated compounds, such as polybrominated diphenyl ethers (PBDEs). PBDEs are a class of widely used flame retardants that are known to undergo photolytic degradation. The primary mechanism of PBDE photolysis is sequential reductive debromination, where bromine atoms are progressively removed from the diphenyl ether structure. This process can lead to the formation of various lower-brominated congeners and, eventually, the cleavage of the ether bond, which can yield bromophenols as intermediate or final products. While this pathway is a known source of brominated phenols in the environment, specific studies detailing the formation of 2,3,5-tribromophenol from PBDE degradation are limited.

Thermal degradation occurs when chemical compounds are broken down by heat. The pyrolysis of brominated flame retardants and related compounds is of significant environmental concern, particularly during waste incineration or in accidental fires, as it can lead to the formation of toxic byproducts.

| Product Class | Specific Examples |

|---|---|

| Polybrominated Dibenzodioxins (PBDDs) | Di-, Tri-, Tetra-, Penta-, and Hexabromodibenzodioxins |

| Polybrominated Dibenzofurans (PBDFs) | Di-, Tri-, Tetra-, and Pentabromodibenzofurans |

| Lower-brominated Phenols | Dibromophenols, Monobromophenols |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH. For phenolic compounds, the acidity of the hydroxyl group (indicated by its pKa value) is a key factor. At pH values above the pKa, the phenol (B47542) will exist predominantly in its anionic phenoxide form, which can have different reactivity and stability compared to the neutral form.

While specific data on the hydrolytic stability of 2,3,5-tribromophenol across various pH ranges is limited, studies on related compounds provide insight. The phototransformation rate of 2,4,6-TBP in aqueous solution has been shown to increase with increasing pH. nih.gov This suggests that the phenoxide form, which is more prevalent under alkaline conditions, may be more susceptible to degradation, at least via photolytic pathways. For other brominated flame retardants, hydrolysis is expected to occur, with half-lives ranging from hours in marine systems (alkaline) to weeks or years in slightly acidic freshwaters. researchgate.net This highlights that hydrolysis is a relevant, albeit potentially slow, degradation pathway for brominated organic compounds, and its rate is highly dependent on the environmental pH.

| pH Condition | Observed Effect on Degradation Rate | Predominant Chemical Species | Reference |

|---|---|---|---|

| Acidic to Neutral | Slower Degradation | Tribromophenol (Neutral Form) | nih.gov |

| Alkaline | Faster Degradation (Phototransformation) | Tribromophenoxide (Anionic Form) | nih.gov |

Photolytic Transformation Studies

Biotic Transformation and Biodegradation Processes

Biotic processes are central to the environmental attenuation of tribromophenols. These transformations are primarily mediated by the metabolic activities of microorganisms and plants, which can alter the chemical structure of these pollutants, often leading to less harmful substances.

Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade tribromophenols through various metabolic pathways. These processes are influenced by the specific microbial strains, the presence of other organic compounds, and prevailing environmental conditions.

Certain bacteria are capable of utilizing tribromophenols as a source of carbon and energy. One notable example is the bacterium Ochrobactrum sp., which has been studied for its ability to degrade 2,4,6-tribromophenol (2,4,6-TBP), a close isomer of 2,3,5-tribromophenol.

Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, can degrade 100 µM of 2,4,6-TBP within 36 hours when it is the sole carbon and energy source tandfonline.comnih.gov. The degradation proceeds through a sequential reductive debromination pathway. This process involves the removal of bromine atoms from the phenolic ring, which is a critical step in the detoxification of the compound. The proposed pathway for 2,4,6-TBP degradation by Ochrobactrum sp. TB01 involves the conversion to phenol through the intermediates 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (2-BP) tandfonline.comnih.gov. The complete degradation of one mole of 2,4,6-TBP results in the release of three moles of bromine ions tandfonline.comnih.gov. The debromination of 2,4,6-TBP in this bacterium requires NADH tandfonline.comnih.gov. While this pathway has been detailed for the 2,4,6-isomer, similar reductive debromination mechanisms are plausible for other tribromophenol isomers like 2,3,5-tribromophenol.

Table 1: Degradation of 2,4,6-Tribromophenol by Ochrobactrum sp. strain TB01

| Parameter | Finding | Reference |

|---|---|---|

| Bacterial Strain | Ochrobactrum sp. strain TB01 | tandfonline.comnih.gov |

| Substrate | 2,4,6-Tribromophenol (100 µM) | tandfonline.comnih.gov |

| Degradation Time | 36 hours | tandfonline.comnih.gov |

| Metabolic Pathway | Sequential reductive debromination | tandfonline.comnih.gov |

| Intermediates | 2,4-Dibromophenol, 2-Bromophenol | tandfonline.comnih.gov |

| Final Product | Phenol | tandfonline.comnih.gov |

| Cofactor | NADH | tandfonline.comnih.gov |

White-rot fungi, such as Trametes versicolor, are known for their ability to degrade a wide range of persistent organic pollutants, including brominated phenols. This capability is largely attributed to their production of extracellular ligninolytic enzymes, particularly laccases.

Trametes versicolor has been shown to degrade 2,4,6-tribromophenol, and this degradation is associated with the activity of peroxidase and laccase enzymes found in the supernatant of the fungal culture researchgate.net. Laccases are multi-copper oxidases that can catalyze the oxidation of various aromatic compounds, including phenols researchgate.net. The degradation of tribromophenol by Trametes versicolor suggests a potential for mycoremediation of sites contaminated with these compounds researchgate.net. The presence of an additional carbon source can sustain the ability of T. versicolor to degrade TBP, which is relevant for practical applications in waste treatment researchgate.net.

Table 2: Fungal Degradation of 2,4,6-Tribromophenol

| Organism | Enzyme System | Key Findings | Reference |

|---|---|---|---|

| Trametes versicolor | Laccase and Peroxidase | Capable of decreasing TBP concentrations. Enzyme activity observed in the supernatant. | researchgate.net |

| Agaricus augustus | Not specified (potential biotransformation) | Biotransformed TBP to tribromoanisole (TBA). | researchgate.net |

The efficiency of microbial degradation of tribromophenols can be significantly influenced by the presence of co-substrates and various environmental factors. Co-metabolism, where microorganisms degrade a pollutant in the presence of a primary growth substrate, is a common phenomenon in the bioremediation of halogenated phenols.

Studies on the degradation of 2,4,6-trichlorophenol (a structurally similar compound) have shown that the type of co-substrate, such as glucose or acetate (B1210297), can affect the specific degradation rate and efficiency of aerobic granules nih.gov. For instance, glucose-fed granules exhibited a higher specific degradation rate for 2,4,6-trichlorophenol compared to acetate-fed granules nih.gov. The use of municipal domestic wastewater as a co-substrate has also been successfully applied in 2,4,6-trichlorophenol degradation mdpi.com.

Environmental factors such as pH, temperature, and the concentration of the pollutant and co-substrate also play a critical role. For example, the degradation of tetrabromobisphenol A was found to be optimal within a pH range of 7.0-9.0 e3s-conferences.org. High concentrations of the target pollutant can inhibit microbial activity e3s-conferences.org. The presence of chloride ions, a product of dechlorination, can also inhibit the degradation process at high concentrations mdpi.com.

Plants can absorb and metabolize organic contaminants from the soil and water, a process known as phytoremediation. The metabolism of xenobiotics in plants typically occurs in three phases. Phase I involves the transformation of the parent compound through reactions such as oxidation, reduction, and hydrolysis.

Studies on the metabolism of 2,4,6-tribromophenol in rice plants have provided insights into the Phase I metabolic reactions that tribromophenols may undergo in plant systems. After a 5-day exposure, 99.2% of the 2,4,6-TBP was metabolized by the rice plants nih.govnih.gov. The major Phase I transformation pathways identified were debromination, hydroxylation, and methylation nih.govnih.gov.

Debromination: The removal of a bromine atom from the aromatic ring is a key initial step. In the case of 2,4,6-TBP in rice, the only detected debromination product was 2,4-dibromophenol, indicating that debromination occurred at the ortho position nih.gov.

Hydroxylation: This reaction involves the introduction of a hydroxyl group onto the aromatic ring, often replacing a bromine atom. This process can increase the water solubility of the compound, facilitating further metabolism nih.gov. The hydroxylation of flavonoids, another class of phenolic compounds, is a well-documented process in plants catalyzed by various hydroxylase enzymes nih.gov.

Methylation: The addition of a methyl group to the hydroxyl group of the phenol can also occur. Methylation can alter the physicochemical properties of the compound, such as its hydrophobicity, which may affect its accumulation and translocation within the plant nih.gov.

These Phase I reactions are crucial for detoxifying the compound and preparing it for subsequent conjugation reactions in Phase II of plant metabolism.

Table 3: Identified Phase I Metabolites of 2,4,6-Tribromophenol in Rice Plants

| Metabolic Reaction | Identified Metabolite | Reference |

|---|---|---|

| Debromination | 2,4-Dibromophenol | nih.gov |

| Hydroxylation | Dihydroxyl dibromophenol | nih.gov |

| Methylation | Not explicitly named, but methylation pathways were proposed | nih.govnih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3,5-tribromophenol |

| 2,4,6-tribromophenol |

| 2,4-dibromophenol |

| 2-bromophenol |

| Phenol |

| Tribromoanisole |

| 2,4,6-trichlorophenol |

| Glucose |

| Acetate |

| Tetrabromobisphenol A |

| Dihydroxyl dibromophenol |

Plant Uptake and Metabolism Studies

Phase II Conjugation Pathways (e.g., Sulfation, Glycosylation)

In biological systems, Phase II metabolism serves to increase the water solubility of xenobiotics, facilitating their excretion. For phenolic compounds like tribromophenols, conjugation with endogenous molecules such as sulfates and sugars is a primary detoxification route.

Studies on the widely produced 2,4,6-TBP isomer in rice plants (Oryza sativa) have demonstrated rapid and extensive conjugation. researchgate.netnih.gov When exposed to 2,4,6-TBP, rice seedlings and suspension cells quickly transform the compound into various sulfated and glycosylated conjugates. nih.gov Within hours to days, a significant portion of the parent compound is metabolized through these pathways. nih.govnih.gov

The primary transformation products identified are sulfation and glycosylation conjugates. nih.gov These Phase II metabolites have different fates within the plant. Sulfated conjugates have been observed to be more mobile, with the potential for vertical transport from the roots to the leaf sheaths and leaves. nih.gov In contrast, glycosylated conjugates tend to be sequestered within the roots, specifically in cell vacuoles and walls. nih.gov A large proportion of both types of conjugates are also excreted from the roots back into the surrounding medium. nih.gov This process of conjugation, sequestration, and excretion effectively reduces the accumulation and potential toxicity of the parent tribromophenol within the plant tissues. nih.gov

Table 1: Phase II Conjugation Metabolites of 2,4,6-Tribromophenol Identified in Rice

| Metabolite Type | Pathway | Fate in Plant |

| Sulfated Conjugates | Sulfation | Vertically transported to leaves; Excreted from roots |

| Glycosylated Conjugates | Glycosylation | Sequestered in root cell vacuoles and walls; Excreted from roots |

Data derived from studies on the 2,4,6-tribromophenol isomer. nih.gov

Formation of Dimeric Byproducts (e.g., Hydroxylated Polybrominated Diphenyl Ethers, Polybrominated Dibenzo-p-dioxins/Furans) in Plants

Beyond simple conjugation, tribromophenols can undergo coupling reactions in plants to form more complex and potentially more toxic dimeric byproducts. Research on rice plants exposed to 2,4,6-TBP has revealed the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and even polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). nih.govnih.gov

This biotransformation is significant because these dimeric products are generally more hydrophobic, persistent, and toxic than the parent bromophenol. nih.gov The formation of these compounds indicates that plants can mediate biotic coupling reactions of 2,4,6-TBP, a process previously associated primarily with abiotic conditions like photocatalysis or high-temperature oxidation. nih.gov The identification of seven different OH-PBDEs and PBDD/Fs in rice roots suggests that this is a notable transformation pathway. nih.govnih.gov These findings highlight a previously unrecognized source of these highly toxic brominated compounds in the environment and potentially in the food chain. nih.govnih.gov

Biotransformation in Aquatic and Terrestrial Organisms

Metabolic Routes and Metabolite Identification in Invertebrates and Vertebrates

In animal systems, tribromophenols are also subject to metabolic transformations. In zebrafish (Danio rerio), studies have shown that 2,4,6-TBP can be methylated. nih.gov In vitro assays using human and rat liver microsomes have identified 2,4,6-TBP and its isomer 2,4,5-tribromophenol as major metabolites of the larger brominated flame retardant 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). nih.gov This demonstrates that vertebrate liver enzyme systems, such as cytochrome P450s, are capable of metabolizing larger brominated compounds into tribromophenol isomers. nih.gov The formation of 2,4,5-TBP in these experiments is proposed to occur through a 1,2-shift of a bromine atom via an arene oxide intermediate. nih.gov

Formation of Tribromophenols from Higher Brominated Compounds in Biological Systems

A significant source of tribromophenols in the environment and in organisms is the breakdown of more complex brominated flame retardants (BFRs). researchgate.netnih.gov Many widely used BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), can degrade into simpler bromophenols. researchgate.netnih.gov

As mentioned previously, in vivo and in vitro studies have confirmed that the flame retardant TTBP-TAZ is rapidly biotransformed into 2,4,6-TBP in rats and human liver microsomes, with 2,4,6-TBP accounting for 87% of the formed metabolites in one study. nih.gov This metabolic pathway is considered a significant indirect source of 2,4,6-TBP exposure in humans, potentially explaining why tissue concentrations of this compound can be higher than what would be expected from direct environmental intake alone. nih.gov The study also confirmed the formation of 2,4,6-TBP in the blood and liver of rats orally exposed to TTBP-TAZ. nih.gov

Table 2: Formation of Tribromophenol Isomers from a Higher Brominated Compound

| Precursor Compound | Biological System | Tribromophenol Metabolites Identified |

| TTBP-TAZ | Human Liver Microsomes | 2,4,6-TBP, 2,4,5-TBP |

| TTBP-TAZ | Rat Liver Microsomes | 2,4,6-TBP, 2,4,5-TBP |

| TTBP-TAZ | Rat (in vivo) | 2,4,6-TBP |

Data from in vitro and in vivo experiments. nih.gov

Persistence and Environmental Fate Modeling of Transformation Products

The transformation of tribromophenols into both more water-soluble conjugates and more persistent dimeric byproducts complicates fate modeling. nih.govnih.gov The conjugates are likely to have different transport and partitioning behaviors than the parent compound, while dimeric products like OH-PBDEs and PBDD/Fs are known for their persistence and bioaccumulation potential. nih.gov Developing robust environmental fate models would require detailed data on the formation rates, degradation kinetics, and physicochemical properties of these diverse transformation products, representing a current data gap.

Advanced Analytical Methodologies for Tribromophenol Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of tribromophenol isomers and their metabolites, providing the necessary separation from complex sample components before detection.

Gas chromatography (GC) is a powerful tool for the separation of volatile and semi-volatile compounds like tribromophenol isomers. chula.ac.th The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. chula.ac.th For phenolic compounds, the choice of the stationary phase is critical to achieve adequate resolution of isomers. chula.ac.th

Several studies have demonstrated the utility of GC coupled with mass spectrometry (GC-MS) for the analysis of brominated phenols. researchgate.netnih.govresearchgate.net For instance, high-resolution gas chromatography has been successfully employed to separate various isomers of brominated compounds, which is essential for the unambiguous identification of toxic congeners. researchgate.net The use of specific capillary columns, such as those with (5%-phenyl)-methylpolysiloxane or other polarities, can significantly influence the separation efficiency of bromophenol isomers. researchgate.net While non-polar columns can provide symmetrical peaks, more polar columns may be required to resolve co-eluting isomers. researchgate.net

Derivatization is a common strategy to improve the chromatographic behavior of phenols, enhancing their volatility and reducing peak tailing. nih.gov Acetylation is one such technique that has been shown to improve sensitivity and quantitative results, particularly for pentachlorophenol and tribromophenol. researchgate.net

Interactive Table: GC Columns and Conditions for Brominated Phenol (B47542) Analysis

| Column Type | Stationary Phase | Typical Dimensions | Application Notes |

| DB-5MS | (5%-Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | General-purpose column, good for a wide range of semi-volatile compounds. May require optimization for complete isomer separation. researchgate.net |

| DB-XLB | Low Polarity Proprietary Phase | 30 m x 0.25 mm x 0.25 µm | Offers unique selectivity for brominated phenols, providing high resolution for dibromophenol isomers. researchgate.net |

| Silar 10c | High Polarity Cyano-silicone | 55 m glass capillary | Effective for the separation of toxic and environmentally hazardous polybrominated dibenzodioxin and dibenzofuran isomers. researchgate.net |

This table is for illustrative purposes and specific conditions may vary based on the analytical method.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of more polar, non-volatile metabolites of 2,3,5-tribromophenol. researchgate.netoup.com LC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. mdpi.com

Reverse-phase chromatography, using C18 columns, is a common approach for the separation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally related to tribromophenol metabolites. researchgate.netoup.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with gradient elution to improve separation. oup.comacs.org

LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of these polar metabolites in complex matrices such as biological tissues and environmental samples. researchgate.netoup.com This approach often eliminates the need for derivatization, simplifying sample preparation. oup.com

The analysis of 2,3,5-tribromophenol in complex matrices like sediment, sewage sludge, and biological tissues presents significant analytical challenges due to the presence of interfering compounds. researchgate.net Optimizing the chromatographic system is essential to overcome these matrix effects and achieve reliable quantification.

Column Chemistry: The choice of the GC or LC column stationary phase is a primary factor in achieving selectivity. restek.comcloudfront.net For GC, varying the polarity of the stationary phase can alter the elution order and resolution of isomers. chromatographyonline.com In LC, different stationary phases (e.g., C18, C8, phenyl-hexyl) offer varying degrees of hydrophobicity and aromatic selectivity, which can be exploited to separate target analytes from matrix components.

Eluent Systems: In LC, the composition of the mobile phase (eluent) is a powerful tool for optimizing separations. acs.org Modifying the solvent strength, pH, and the use of additives can significantly impact the retention and selectivity of polar metabolites. acs.org For example, switching from a methanol-based to an acetonitrile-based mobile phase has been shown to resolve co-eluting OH-PBDE isomers. acs.org

Sample Preparation: Proper sample preparation is crucial to minimize matrix effects. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and gel permeation chromatography (GPC) are often employed to clean up extracts before chromatographic analysis. oup.commdpi.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of 2,3,5-tribromophenol and its metabolites due to its high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. oup.com This is particularly valuable in identifying novel metabolites or degradation products of 2,3,5-tribromophenol.

The characteristic isotopic pattern of bromine is a key feature in the identification of brominated compounds. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). chromatographyonline.com This results in a distinctive isotopic pattern in the mass spectrum, where a molecule containing 'n' bromine atoms will exhibit a cluster of peaks with a specific intensity distribution. For a compound with three bromine atoms, like tribromophenol, the molecular ion region will show a characteristic pattern of M, M+2, M+4, and M+6 peaks. HRMS can resolve these isotopic peaks, and the accurate mass measurement of each peak further confirms the elemental composition. nih.gov

Isotope dilution mass spectrometry, which involves spiking the sample with a stable isotope-labeled internal standard (e.g., 13C-labeled 2,3,5-tribromophenol), is a highly accurate quantification technique that can correct for matrix effects and variations in instrument response. amerigoscientific.com

Interactive Table: Isotopic Distribution for a Molecule Containing Three Bromine Atoms

| Ion | Relative Mass | Theoretical Relative Abundance (%) |

| M | Nominal Mass | 100.0 |

| M+2 | M + 2 Da | ~97.5 |

| M+4 | M + 4 Da | ~31.7 |

| M+6 | M + 6 Da | ~3.4 |

This table illustrates the theoretical isotopic pattern for a compound with three bromine atoms, which is a key signature in mass spectrometric analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds, including the metabolites of 2,3,5-tribromophenol. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable information about the structure of the precursor ion.

For example, the fragmentation of a hydroxylated tribromophenol metabolite would likely involve the loss of functional groups such as OH, Br, or CO, providing clues to the position of the hydroxyl group and the bromine atoms on the aromatic ring. By comparing the fragmentation patterns of unknown metabolites to those of known standards or by interpreting the fragmentation pathways, the structure of the metabolites can be determined.

Multiple reaction monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the target analyte and its internal standard, which significantly reduces background noise and improves the limit of detection. nih.govresearchgate.net

Specific Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Methods for Enhanced Selectivity and Sensitivity

In the analysis of 2,3,5-tribromophenol and related compounds, achieving high selectivity and sensitivity is crucial, especially when dealing with complex matrices and trace concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools, and their performance can be significantly enhanced by employing specific data acquisition modes like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM). easlab.comnih.govcreative-proteomics.com

Specific Ion Monitoring (SIM) is a GC-MS and LC-MS operational mode where the mass spectrometer is set to detect only a limited number of pre-selected ions, rather than scanning the entire mass range. easlab.comtaylorandfrancis.com This approach dramatically increases the dwell time on the ions of interest, which leads to a significant improvement in the signal-to-noise ratio and, consequently, lower detection limits compared to the full-scan mode. easlab.comnih.gov For the analysis of phenolic compounds, after derivatization, specific fragment ions characteristic of the target analytes are monitored. researchgate.net For example, in the GC/MS-SIM analysis of derivatized phenolic compounds, the mass spectra are often dominated by characteristic ions, such as the [M-57]⁺ ion for TBDMS derivatives, which results from the cleavage of the t-butyl group. researchgate.net This makes SIM a suitable technique for the sensitive analysis of specific compounds like tribromophenol in various samples. researchgate.netresearchgate.net However, while SIM mode enhances sensitivity, it may be susceptible to interferences from matrix components that produce ions of the same mass-to-charge ratio, which can sometimes lead to inaccuracies. researchgate.net

Multiple Reaction Monitoring (MRM) , primarily used with tandem mass spectrometry (MS/MS) instruments like triple quadrupole (QqQ) mass spectrometers, offers an even higher degree of selectivity and sensitivity. nih.govmdpi.comspringernature.com The MRM process involves three key steps:

Q1 (First Quadrupole): Selects a specific precursor ion (e.g., the molecular ion of derivatized tribromophenol).

q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation.

Q3 (Third Quadrupole): Selects one or more specific product ions formed from the fragmentation of the precursor ion. nih.gov

This process of monitoring a specific precursor-to-product ion transition is highly selective, as it is unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the target analyte. nih.gov MRM allows for the simultaneous quantification of multiple compounds in complex matrices with reduced analysis time. creative-proteomics.commdpi.com The optimization of MRM parameters, such as precursor/product ion pairs, collision energy, and source parameters (e.g., capillary voltage, gas flow), is crucial for achieving the best performance. mdpi.comfrontiersin.org For phenolic compounds, HPLC coupled with a triple quadrupole mass spectrometer using MRM has been shown to significantly improve detection and allow for simultaneous quantification. mdpi.com

The following table summarizes the key characteristics and advantages of SIM and MRM for tribromophenol analysis.

| Feature | Specific Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Instrumentation | GC-MS, LC-MS (single quadrupole) | GC-MS/MS, LC-MS/MS (triple quadrupole, Q-TOF) |

| Principle | Monitors a few specific ions (m/z) characteristic of the analyte. easlab.com | Monitors a specific transition from a precursor ion to a product ion. nih.gov |

| Selectivity | Good; based on retention time and specific m/z. | Excellent; based on retention time, precursor ion m/z, and product ion m/z. nih.gov |

| Sensitivity | High; increased dwell time on selected ions enhances signal-to-noise ratio. easlab.comthermofisher.com | Very High; significantly reduces chemical background noise, improving signal-to-noise. nih.gov |

| Application | Targeted quantification of known compounds at low levels. easlab.comtaylorandfrancis.com | Ultra-trace quantification in highly complex matrices; biomarker validation. nih.govspringernature.com |

| Potential Issue | Potential for interference from co-eluting compounds with the same m/z. researchgate.net | Requires more extensive method development and specialized instrumentation. |

Sample Preparation and Derivatization Protocols

Extraction Techniques from Diverse Environmental and Biological Matrices

The accurate determination of 2,3,5-tribromophenol in environmental and biological samples necessitates efficient extraction from the sample matrix. The choice of extraction technique depends heavily on the matrix type (e.g., soil, water, tissue) and the physicochemical properties of the analyte.

For solid matrices like soil and sawdust, common extraction methods include Soxhlet extraction and ultrasound-assisted extraction. gov.bc.canih.gov

Soxhlet Extraction: This is a classical and robust technique. For the analysis of phenols in soil, a sample is typically mixed with a drying agent like anhydrous sodium sulfate and then extracted with a solvent mixture (e.g., dichloromethane/acetone or hexane/acetone) for an extended period (e.g., 16 hours). gov.bc.ca

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction process. For extracting tribromophenol from sawdust, UAE with hexane has been proven effective. nih.gov Other solvents, such as acidified methanol or acetone, have been used for extracting total phenolics from soil, with acidified methanol often showing higher efficiency. usda.gov

For aqueous matrices such as river water, seawater, or wastewater, the primary challenge is extracting the low concentrations of analytes from a large volume of water.

Liquid-Liquid Extraction (LLE): This is a conventional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This has become the preferred method for aqueous samples due to its efficiency, lower solvent consumption, and ability to handle larger sample volumes. nih.govresearchgate.net For bromophenols, the water sample is typically acidified to ensure the compounds are in their neutral form, then passed through an SPE cartridge that retains the analytes. nih.govresearchgate.net The retained compounds are then eluted with a small volume of an organic solvent.

For biological matrices such as fish or other tissues, the complexity of the matrix, particularly the high lipid content, requires rigorous cleanup steps. The extraction often involves homogenization of the tissue followed by extraction with an organic solvent. Subsequent cleanup steps are crucial to remove interfering substances like lipids before analysis.

The table below summarizes various extraction techniques for phenolic compounds from different matrices.

| Matrix Type | Extraction Technique | Solvents/Reagents | Key Considerations |

| Soil/Sediment | Soxhlet Extraction | Dichloromethane/Acetone, Hexane/Acetone | Requires long extraction times; robust and well-established. gov.bc.ca |

| Ultrasound-Assisted Extraction | Hexane, Acidified Methanol | Faster than Soxhlet; solvent choice impacts efficiency. nih.govusda.gov | |

| Aqueous (Water) | Solid-Phase Extraction (SPE) | Elution with solvents like dichloromethane | Requires sample acidification; provides good concentration and cleanup. nih.govresearchgate.netresearchgate.net |

| Sawdust | Ultrasound-Assisted Extraction | Hexane, followed by dissolution in Na₂CO₃ | Effective for wood matrices. nih.gov |

| Biological Tissues | Solvent Extraction/Homogenization | Varies (e.g., hexane, dichloromethane) | Requires extensive post-extraction cleanup to remove lipids and other interferences. nilu.no |

Derivatization Reagents and Optimal Reaction Conditions for Phenolic Compounds

Gas chromatographic (GC) analysis of phenolic compounds like 2,3,5-tribromophenol is often challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. researchgate.netnih.gov Derivatization is a crucial sample preparation step that converts the polar hydroxyl (-OH) group of phenols into less polar, more volatile, and more thermally stable derivatives. nih.govsemanticscholar.orgphenomenex.com

The most common derivatization methods for GC analysis of phenols are silylation, acylation, and alkylation. libretexts.org

Silylation: This is the most widely used technique, involving the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comlibretexts.org Silylating reagents are highly effective and react with a range of functional groups including alcohols, phenols, and carboxylic acids. phenomenex.com

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netresearchgate.net Catalysts like trimethylchlorosilane (TMCS) are often added to BSTFA to increase its reactivity, especially for hindered compounds.

Reaction Conditions: Silylation reactions are typically performed in an aprotic solvent. phenomenex.com The reaction time and temperature can vary significantly depending on the analyte and reagent. While some phenols can be derivatized in minutes at room temperature, others may require heating (e.g., 60-130°C) for 30 minutes to several hours to ensure the reaction goes to completion. researchgate.net For instance, optimal conditions for derivatizing brominated phenols in soil extracts were achieved with 20 μL of a silylation reagent at room temperature. researchgate.net It is critical to ensure that samples are free of water, as moisture can decompose the reagent and the formed derivatives.

Acylation: This method involves reacting the phenol with an acylating agent, such as an acid anhydride (B1165640), to form an ester. Perfluorinated anhydrides are often used because the resulting derivatives are highly responsive to electron capture detectors (ECD). gcms.cz

Alkylation: This process replaces the acidic hydrogen of the phenol with an alkyl group, forming an ether. This reduces the polarity of the parent compound. gcms.cz

The table below details common derivatization reagents and their typical reaction conditions for phenolic compounds.

| Derivatization Method | Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (+ TMCS catalyst) | BSTFA (+TMCS) | 70°C for 3 hours. researchgate.net | Trimethylsilyl (TMS) Ether |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | 60-130°C for 1-2 hours. researchgate.net | tert-Butyldimethylsilyl (TBDMS) Ether | |

| Acylation | Acetic Anhydride | - | Heating with a base catalyst. nih.gov | Acetate (B1210297) Ester |

| Perfluoro Acid Anhydrides (e.g., TFAA) | TFAA | Room temperature or gentle heating. gcms.cz | Perfluoroacyl Ester | |

| Alkylation | Pentafluorobenzyl Bromide | PFB-Br | Base-catalyzed reaction at elevated temperatures. libretexts.org | Pentafluorobenzyl (PFB) Ether |

Solid-Phase Extraction (SPE) and Microextraction (SPME) for Preconcentration

For the analysis of trace levels of 2,3,5-tribromophenol in environmental samples, a preconcentration step is often required to increase the analyte concentration to a level detectable by analytical instruments. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used techniques for this purpose. researchgate.netsigmaaldrich.comchromatographyonline.com

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent material, packed in a cartridge or disk, to isolate and concentrate analytes from a liquid sample. phenomenex.comepa.gov The process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention. phenomenex.com

Loading: The sample (often large volumes of water) is passed through the sorbent bed. Analytes with an affinity for the sorbent are retained, while the bulk of the sample matrix passes through. phenomenex.comwindows.net

Washing: An appropriate solvent is passed through the sorbent to remove weakly bound interferences. phenomenex.com

Elution: A small volume of a strong solvent is used to desorb the analytes from the sorbent, resulting in a cleaner and more concentrated sample extract. phenomenex.com

For extracting bromophenols from aqueous samples, SPE is highly effective. nih.govresearchgate.net For example, a method for analyzing 2,4,6-tribromophenol (B41969) in chlorinated seawater used SPE with recovery rates between 59% and 101.4% and achieved detection limits in the low ng/L range. nih.gov Various sorbents like Florisil cartridges have been optimized for the cleanup of soil extracts containing brominated phenols. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a small, coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.comchromatographyonline.comagilent.com The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. sigmaaldrich.comagilent.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed directly into the analytical column. chromatographyonline.com SPME combines sampling, isolation, and enrichment into a single step and is particularly useful for volatile and semi-volatile compounds. sigmaaldrich.comchromatographyonline.com

The following table provides a comparison of SPE and SPME for the preconcentration of tribromophenol.

| Parameter | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Exhaustive extraction of analytes onto a packed sorbent bed. | Equilibrium-based partitioning of analytes into a coated fiber. agilent.com |

| Solvent Use | Requires solvents for conditioning and elution. | Solvent-free (for thermal desorption). sigmaaldrich.com |

| Sample Volume | Can process large sample volumes (mL to L). phenomenex.com | Typically used for smaller sample volumes (mL). |

| Procedure | Multi-step process (condition, load, wash, elute). phenomenex.com | Simple, often two-step process (extraction, desorption). chromatographyonline.com |

| Automation | Can be automated. | Easily automated. sigmaaldrich.com |

| Application | Widely used for water, soil extracts, and biological fluids. researchgate.netresearchgate.netwindows.net | Primarily for water and headspace analysis of volatile/semi-volatile compounds. sigmaaldrich.com |

Immunochemical Assays for Rapid Screening and Quantification (e.g., ELISA)

While chromatographic methods provide high accuracy and specificity, they can be time-consuming and require expensive equipment. For rapid screening of a large number of samples for the presence of tribromophenols, immunochemical assays like the Enzyme-Linked Immunosorbent Assay (ELISA) offer a valuable alternative. These methods are based on the highly specific binding reaction between an antibody and its target antigen (in this case, 2,3,5-tribromophenol or structurally similar compounds).

The principle of a competitive ELISA for tribromophenol typically involves the following steps:

Coating: Microtiter plate wells are coated with a known amount of a tribromophenol-protein conjugate.

Competition: The sample (which may contain the target tribromophenol) is added to the wells along with a specific primary antibody. The free tribromophenol in the sample and the tribromophenol coated on the plate compete for the binding sites on the antibody.

Washing: The plate is washed to remove unbound antibodies and sample components.

Detection: A secondary antibody, which is conjugated to an enzyme and binds to the primary antibody, is added. After another washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., a color change).

Quantification: The intensity of the signal is inversely proportional to the concentration of tribromophenol in the original sample. A weaker signal indicates a higher concentration of the analyte in the sample, as it outcompeted the coated antigen for antibody binding.

ELISAs are known for their high throughput, sensitivity, and cost-effectiveness, making them suitable for preliminary screening of environmental and food samples. While they may exhibit cross-reactivity with other structurally related brominated phenols, they can effectively identify samples that require further, more rigorous analysis by methods like GC-MS or LC-MS/MS.

Mechanistic and Theoretical Studies on Tribromophenol Reactivity

Reaction Kinetics and Pathways

The study of reaction kinetics and pathways reveals how 2,3,5-tribromophenol is formed and transformed. This involves classic organic reactions as well as environmental degradation processes.

The synthesis of tribromophenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol (B47542) is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. This strong activation is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, which increases the ring's electron density and nucleophilicity.

The mechanism for the bromination of phenol to form a tribrominated product, such as the common isomer 2,4,6-tribromophenol (B41969), involves several key steps:

Polarization of Bromine: The electron-rich phenol ring induces a dipole in the approaching nonpolar bromine (Br₂) molecule, creating an electrophilic bromine atom (δ⁺) and a nucleophilic one (δ⁻). In polar solvents like water, this effect is enhanced, and the solvent assists in pulling the bromine atoms apart.

Electrophilic Attack: The π electrons of the activated benzene ring attack the electrophilic bromine atom. This step forms a carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.

Deprotonation: A base (such as a water molecule) removes a proton (H⁺) from the carbon atom where the bromine has attached. This restores the aromatic π-system.

Due to the high activation of the phenol ring, this process occurs rapidly at all three activated positions (ortho and para), leading to the formation of a trisubstituted product. When the reaction is carried out in a polar solvent like bromine water, 2,4,6-tribromophenol is readily formed as a white precipitate. In contrast, using a non-polar solvent such as carbon disulfide (CS₂) can lead to mono-substituted products because the ionization of phenol is suppressed, making the ring less activated.

| Solvent System | Conditions | Primary Product(s) | Mechanistic Rationale |

|---|---|---|---|

| Bromine Water (Aqueous, Polar) | Room Temperature | 2,4,6-Tribromophenol | High activation due to phenoxide ion formation; solvent assists Br₂ polarization. |

| Bromine in CS₂ or CCl₄ (Non-polar) | Low Temperature | o-Bromophenol and p-Bromophenol | Reduced activation as phenol ionization is suppressed; less effective Br₂ polarization. |

Tribromophenols can be transformed through various oxidative and reductive pathways, particularly in environmental and biological systems. These pathways are critical for the degradation and detoxification of these compounds.

Oxidative Pathways: Microbial degradation is a key oxidative process. For instance, the bacterium Cupriavidus sp. has been shown to detoxify 2,4,6-tribromophenol through a novel pathway involving consecutive oxidative and hydrolytic debromination steps. This process is initiated by a two-component FAD-dependent monooxygenase enzyme, which transforms the tribromophenol into 6-bromo-1,2,4-benzenetriol, a substrate for subsequent ring cleavage.

Reductive Pathways: Reductive dehalogenation is another significant transformation pathway, especially under anaerobic conditions. In this process, a bromine substituent is removed and replaced with a hydrogen atom. For example, in anoxic marine sediments, 2,4,6-tribromophenol can be reductively dehalogenated to form 2,4-dibromophenol and 2,6-dibromophenol as intermediates. This process is a crucial first step in the complete mineralization of the compound.

In addition to microbial action, chemical reduction can also occur. The reduction of phenol's hydroxyl group to a hydrogen atom can be achieved by heating it with zinc dust, converting the phenol to benzene.

| Pathway Type | Process | Example Reactant | Key Intermediates/Products | Reference |

|---|---|---|---|---|

| Oxidative | Microbial Degradation | 2,4,6-Tribromophenol | 6-bromo-1,2,4-benzenetriol | |

| Reductive | Anaerobic Microbial Degradation | 2,4,6-Tribromophenol | 2,4-Dibromophenol, 2,6-Dibromophenol | |

| Reductive | Chemical Reduction | Phenol | Benzene |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools to investigate the reactivity of molecules like 2,3,5-tribromophenol at a quantum mechanical level, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. It is widely applied to study chemical reactivity by calculating various descriptors. For phenolic compounds, DFT can be used to optimize molecular geometry, calculate bond lengths and angles, and determine properties related to reactivity such as ionization potential, electron affinity, and chemical hardness.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states and calculate their associated energy barriers (activation energies). This allows for a detailed understanding of reaction mechanisms and kinetics. For example, DFT has been used to study the stability and reactivity of phenol and its derivatives, revealing that electron-withdrawing groups (like -NO₂) tend to stabilize the molecule, while electron-donating groups (like -NH₂) increase reactivity. Such studies help predict which reaction pathways are energetically favorable for compounds like 2,3,5-tribromophenol.